O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate
Description
O1-Benzyl O4A-methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1,4a-dicarboxylate (CAS: 2940860-74-0) is a bicyclic pyridine derivative functionalized with benzyl and methyl ester groups at the 1- and 4a-positions, respectively. The compound is commercially available with ≥97% purity, indicating its relevance in high-precision synthetic workflows .
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-O-benzyl 4a-O-methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1,4a-dicarboxylate |
InChI |
InChI=1S/C18H23NO4/c1-22-16(20)18-10-5-9-15(18)19(12-6-11-18)17(21)23-13-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3/t15-,18+/m0/s1 |
InChI Key |
AHWGTEYTRSFUMN-MAUKXSAKSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCC[C@@H]1N(CCC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C12CCCC1N(CCC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclic Core
The bicyclic hexahydro-2H-cyclopenta[b]pyridine core is commonly synthesized via cyclization reactions involving piperidine or pyrrolidine derivatives. According to patent US8680276B2 and related literature, a general approach includes:
- Starting from dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemates.
- Employing enzymatic hydrolysis using lipases or esterases to achieve optical resolution with enantiomeric excess greater than 99%.
- Cyclization under inert solvents such as toluene at elevated temperatures (70–100 °C).
- Acidic treatment with hydrochloric acid under reflux (4–10 hours) to promote ring closure and functional group transformations.
- Reduction steps using strong hydride reagents like lithium aluminum hydride (LiAlH4) to finalize the bicyclic structure.
This multi-step process allows for practical and almost quantitative synthesis of the bicyclic intermediate with high optical purity, avoiding the need for recycling conventional resolution agents.
Introduction of Ester Groups
The selective esterification to form the O1-benzyl and O4a-methyl esters is achieved by:
- Protecting groups and selective acylation strategies, often utilizing benzyl protecting groups for the carboxylate at position 1.
- Use of reagents like triethyl phosphonoacetate in the synthesis to introduce ester functionalities.
- Controlled methylation at position 4a to install the methyl ester.
Commercial suppliers such as Pharmablock (USA) provide samples of the compound prepared via these methods, indicating established synthetic protocols.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Outcome/Notes |
|---|---|---|---|---|
| Enzymatic resolution | Lipase or esterase | Ambient | Variable (hours) | >99% enantiomeric excess |
| Cyclization | Toluene (inert solvent) | 70–100 °C | Several hours | Formation of bicyclic core |
| Acid treatment | Hydrochloric acid (reflux) | Reflux (~100 °C) | 4–10 hours | Ring closure and functional group modification |
| Reduction | Lithium aluminum hydride (LiAlH4) | 0–25 °C | Hours | Completion of bicyclic structure |
| Esterification | Benzylation and methylation reagents | Ambient to reflux | Hours | Selective installation of ester groups |
Analytical Characterization and Purity
- Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectra confirm the structure and stereochemistry.
- Infrared (IR) spectroscopy validates functional groups such as esters and amines.
- Optical rotation measurements and chiral chromatography ensure enantiomeric purity.
- The process yields compounds with optical purity higher than 99%, suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Cyclopenta[b]pyridine and Imidazopyridine Families
The target compound belongs to the cyclopenta[b]pyridine class, distinct from tetrahydroimidazo[1,2-a]pyridine derivatives described in and . Key structural differences include:
- Core scaffold : The cyclopenta[b]pyridine system features a fused five-membered cyclopentane ring, whereas tetrahydroimidazo[1,2-a]pyridines incorporate an imidazole ring fused to pyridine.
- Substituents: The target compound lacks electron-withdrawing groups (e.g., nitro, bromo, or cyano) present in analogues such as diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () and diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (). These substituents significantly alter electronic properties and reactivity .
Physicochemical Properties
The lower purity of Compounds 2c and 1l (61% and 51%, respectively) suggests challenges in their synthesis or purification compared to the target compound, which achieves ≥97% purity. The absence of electron-withdrawing groups in the target compound likely reduces its melting point relative to the nitro- and bromo-substituted analogues .
Biological Activity
O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate (CAS Number: 2940860-74-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H23NO4
- Molecular Weight : 317.38 g/mol
- Physical State : Solid
- Solubility : Soluble in organic solvents
1. Neuroprotective Effects
Recent studies have indicated that compounds similar to O1-Benzyl O4A-methyl exhibit neuroprotective properties. Research has shown that derivatives of pyridine can inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. In particular, derivatives with structural similarities have demonstrated selective inhibition of MAO B, which is significant for treating neurodegenerative diseases like Parkinson's and Alzheimer's disease .
2. Antimicrobial Activity
The compound's analogs have been tested for antimicrobial properties. In vitro studies revealed that certain derivatives showed promising activity against various bacterial strains. For example, compounds synthesized from similar scaffolds demonstrated significant zones of inhibition against Gram-positive bacteria .
3. Cancer Cell Inhibition
Preliminary investigations into the anticancer potential of O1-Benzyl O4A-methyl have shown that it may inhibit tumor growth in specific cancer cell lines. Studies indicated that compounds with similar structural features exhibited cytotoxic effects against breast (MCF-7) and colon (HCT116) cancer cells . The structure–activity relationship (SAR) analysis suggested that modifications at specific positions on the pyridine ring could enhance efficacy.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
